2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine
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Overview
Description
2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine is a heterocyclic compound that contains both pyrimidine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Coupling of the Rings: The final step involves coupling the thiophene and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may interact with various molecular targets such as enzymes, receptors, and DNA.
Materials Science: In organic semiconductors, the compound’s electronic properties are influenced by the conjugation between the thiophene and pyrimidine rings, facilitating charge transport.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methyl-4-(benzo[b]thiophen-2-yl)-pyrimidine: Lacks the additional methyl group on the thiophene ring.
2-Chloro-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine: Lacks the methyl group on the pyrimidine ring.
Uniqueness
2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine is unique due to the presence of both methyl groups, which can influence its chemical reactivity and physical properties. This structural feature may enhance its potential as a pharmaceutical agent or material for electronic applications .
Properties
Molecular Formula |
C14H11ClN2S |
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Molecular Weight |
274.8 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-(5-methyl-1-benzothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C14H11ClN2S/c1-8-3-4-11-10(5-8)6-12(18-11)13-9(2)7-16-14(15)17-13/h3-7H,1-2H3 |
InChI Key |
CEVBOFDRFMHKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C3=NC(=NC=C3C)Cl |
Origin of Product |
United States |
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